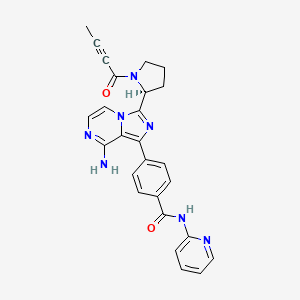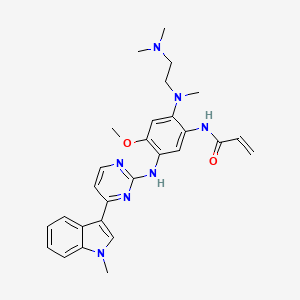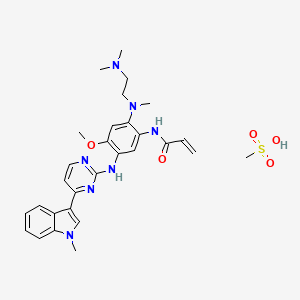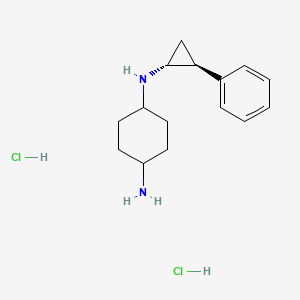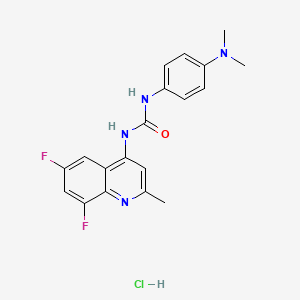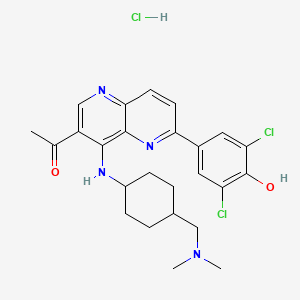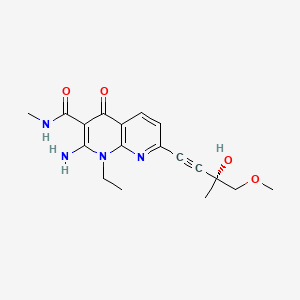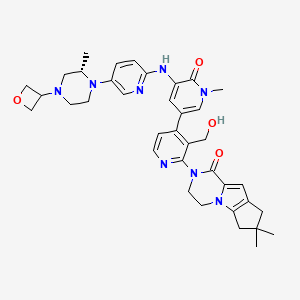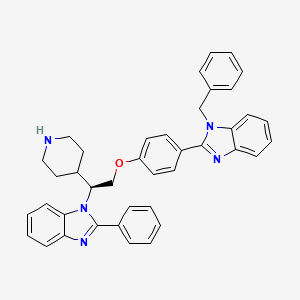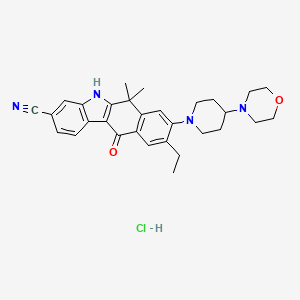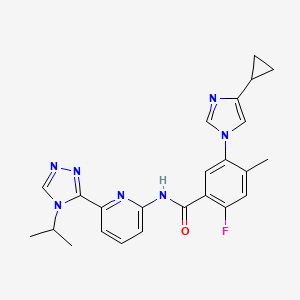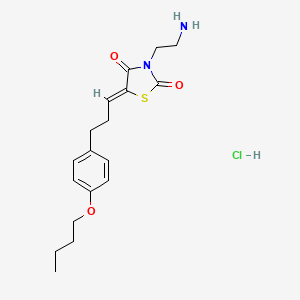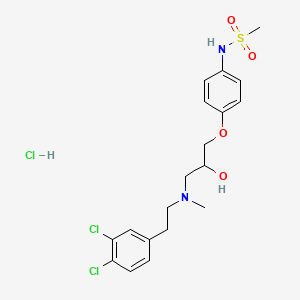
AM 92016 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM 92016 Hydrochloride is a specific blocker of the time-dependent delayed rectifier potassium current . It is devoid of any β-adrenoceptor blocking activity . It exhibits proarrhythmic and prohypertensive activity in vivo .
Molecular Structure Analysis
The molecular formula of AM 92016 Hydrochloride is C19H24Cl2N2O4S.HCl . Its molecular weight is 483.84 . The chemical name is 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride .Physical And Chemical Properties Analysis
AM 92016 Hydrochloride is a white solid . It is soluble to 50 mM in water and to 100 mM in DMSO . It should be stored at room temperature, away from moisture and light .Aplicaciones Científicas De Investigación
- Specific Scientific Field: Cardiovascular Research
- Summary of the Application: AM 92016 Hydrochloride is known to be an inhibitor of the delayed-rectifier potassium current (IKr) . This property makes it a valuable tool in cardiovascular research, particularly in the study of arrhythmias .
- Methods of Application or Experimental Procedures: In experimental procedures, AM 92016 Hydrochloride is often applied to isolated cardiac cells (such as rabbit sinoatrial node cells) to study its effects on action potential duration and other electrophysiological properties . The compound is typically dissolved in a suitable solvent (like DMSO) and then applied to the cells at a specific concentration .
- Results or Outcomes: In studies, AM 92016 Hydrochloride has been shown to increase action potential duration in cardiac cells . For example, it has been reported that AM 92016 Hydrochloride (50 nM) decreases the diastolic depolarization rate and increases cycle length and action potential duration at full repolarization in isolated rabbit sinoatrial node cells . It also decreases the QT interval and increases heart rate in anesthetized guinea pigs when administered at a dose of 1 mg/kg .
Safety And Hazards
Propiedades
IUPAC Name |
N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N2O4S.ClH/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26;/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOARFPCQOBODS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AM 92016 Hydrochloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

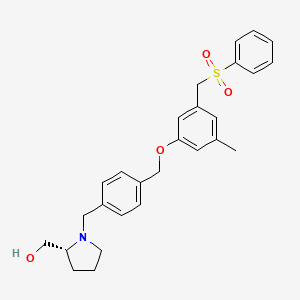
![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)
